4'-Hydroxycelecoxib
Overview
Description
4'-Hydroxycelecoxib is a chemical compound related to Celecoxib, a well-known pharmaceutical agent. Although specific literature on 4'-Hydroxycelecoxib is scarce, the study of related hydroxylated compounds provides insight into its possible synthesis, structure, and properties. Compounds like 4-Hydroxynonenal (HNE) and 4-Hydroxymandelic acid (HMA) are examples of hydroxylated molecules that share some chemical characteristics with 4'-Hydroxycelecoxib, offering a basis for understanding its chemical behavior and synthesis pathways.
Synthesis Analysis
The synthesis of hydroxylated compounds typically involves specific chemical reactions that introduce hydroxyl groups into the molecule. For instance, the engineering of Escherichia coli for the production of 4-Hydroxymandelic acid from glucose and xylose demonstrates a biotechnological approach to synthesizing hydroxylated molecules (Li et al., 2016). Similarly, synthetic pathways involving Noyori reduction and ring-closing metathesis have been developed for the synthesis of protected 4-Hydroxycyclopentenones, indicating the versatility of synthetic methods available for hydroxylated compounds (Singh et al., 2014).
Molecular Structure Analysis
The molecular structure of hydroxylated compounds like 4'-Hydroxycelecoxib can be characterized by techniques such as X-ray crystallography and NMR spectroscopy. The presence of hydroxyl groups significantly influences the compound's reactivity and interaction with biological molecules. For example, the structure-activity relationship study of hydroxy 4-phenyl coumarins provides insights into how the position and number of hydroxyl groups affect antioxidant activity (Veselinovic et al., 2014).
Chemical Reactions and Properties
Hydroxylated compounds, including potential analogs of 4'-Hydroxycelecoxib, often undergo specific chemical reactions such as oxidation, reduction, and conjugation with other molecules. These reactions can significantly affect their chemical stability, reactivity, and biological activity. For instance, the lipid peroxidation product 4-Hydroxy-2-nonenal (HNE) illustrates how hydroxylated compounds can participate in diverse biochemical processes, including interactions with proteins and DNA (Spickett, 2013).
Scientific Research Applications
Metabolism and Oxidation
- Cytochrome P450 2C9's Role: Celecoxib, from which 4'-Hydroxycelecoxib is derived, is metabolized extensively in the liver. Cytochrome P450 2C9 (CYP2C9) plays a crucial role in this process, with different genetic variants of CYP2C9 affecting the rate of celecoxib hydroxylation. Studies have shown a significant decrease in hydroxycelecoxib formation in liver samples with certain CYP2C9 genetic variants (Sandberg et al., 2002).
Bioactivation in Cancer Treatment
- Influence on Daunorubicin and Adriamycin: The introduction or removal of hydroxyl groups, including the 4'-hydroxyl group, in the amino sugar moiety of daunorubicin and adriamycin, which are chemotherapeutic agents, significantly impacts their biological activity. This alteration affects the drugs' polarity and DNA binding ability, influencing their therapeutic effectiveness (Di Marco et al., 1977).
Applications in Biomanufacturing
- Production of 4-Hydroxymandelic Acid: In the field of biomanufacturing, metabolic engineering of Escherichia coli has been used to produce 4-Hydroxymandelic acid, a valuable chemical for pharmaceuticals and food additives. This involves the expression of synthetic enzymes and optimization of metabolic pathways (Fei-Fei et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRSYPPLGADZKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432707 | |
Record name | 4'-Hydroxycelecoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxycelecoxib | |
CAS RN |
170571-00-3 | |
Record name | 4'-Hydroxycelecoxib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170571003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Hydroxycelecoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-HYDROXYCELECOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DIW8DT7Q3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hydroxycelecoxib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013995 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.